molecular formula C4H3IN2O B13494044 5-Iodopyridazin-4-ol

5-Iodopyridazin-4-ol

Cat. No.: B13494044
M. Wt: 221.98 g/mol
InChI Key: NFWSGBYBQDLHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodopyridazin-4-ol is a heterocyclic compound that features an iodine atom at the 5-position and a hydroxyl group at the 4-position on a pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyridazin-4-ol typically involves the iodination of pyridazin-4-ol. One common method is the reaction of pyridazin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Mechanism of Action

The mechanism of action of 5-Iodopyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Properties

Molecular Formula

C4H3IN2O

Molecular Weight

221.98 g/mol

IUPAC Name

5-iodo-1H-pyridazin-4-one

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)

InChI Key

NFWSGBYBQDLHDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=NN1)I

Origin of Product

United States

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